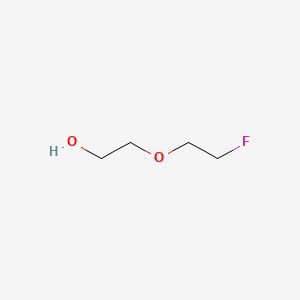

N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide

Vue d'ensemble

Description

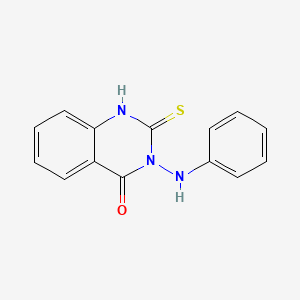

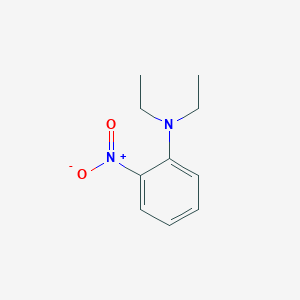

“N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide” is a chemical compound . It is also known as "S-metolachlor (ISO); 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide; (RaSa)-2-chloro-N-(6-ethyl-o-tolyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide" .

Synthesis Analysis

The synthesis of this compound has been described in patents . It involves starting from commercially available enantiopure compounds . Additionally, a bioremediation study has shown that metolachlor residue can be remediated using Rhodospirillum rubrum .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The compound contains a total of 71 bonds, including 38 non-H bonds, 23 multiple bonds, 9 rotatable bonds, 1 double bond, and 22 aromatic bonds .Applications De Recherche Scientifique

Herbicide Safener

Metolachlor-2-hydroxy is used in the development of herbicide safeners . Safeners can significantly alleviate herbicide injury to protect crop plants and expand the application scope of existing herbicides in the field . Compounds have been synthesized that can protect rice seedlings from injury caused by metolachlor .

Degradation of Metolachlor

Metolachlor-2-hydroxy plays a role in the degradation of metolachlor, a commonly used herbicide . The fungal strain MET-F-1, characterized as Penicillium oxalicum, can degrade a significant amount of metolachlor . This strain could be a promising agent for metolachlor-contaminated soil remediation .

Bioelectrochemical Degradation

The compound is also involved in the bioelectrochemical degradation pathway of metolachlor . The removal efficiency of metolachlor and its degradates has been evaluated in active carbon air-cathode Microbial Fuel Cells (MFCs) .

Environmental Impact Analysis

Metolachlor-2-hydroxy is used in environmental impact analysis studies. Metolachlor is a persistent chloroacetamide herbicide, and its metabolites, including Metolachlor-2-hydroxy, have been frequently detected in soils and surface and groundwaters . Understanding the behavior of these metabolites can help assess the environmental impact of metolachlor use .

Crop Protection

Metolachlor-2-hydroxy is used in crop protection studies. Certain compounds have shown to increase the activities of glutathione S-transferase (GST), superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and polyphenol oxidase (PPO) in rice seedlings, compared to the metolachlor treatment . These compounds can be safer for aquatic organisms than other treatments .

Pesticide Research

Metolachlor-2-hydroxy is used in pesticide research. It’s involved in the study of the effects of pesticides on various crops and the development of methods to mitigate these effects .

Mécanisme D'action

Target of Action

Metolachlor-2-hydroxy, also known as N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide, is a derivative of aniline and is a member of the chloroacetanilide family of herbicides . The primary targets of Metolachlor-2-hydroxy are the enzymes involved in the formation of very long chain fatty acids . These fatty acids are crucial for the growth of seedlings, and their inhibition leads to the prevention of seedling shoot growth .

Mode of Action

Metolachlor-2-hydroxy interacts with its targets by inhibiting the synthesis of protein and chlorophyll in target plants . This inhibition leads to alterations in cell cycle progression .

Result of Action

The result of Metolachlor-2-hydroxy action is the inhibition of seedling shoot growth . This is achieved by inhibiting the formation of very long chain fatty acids, which are crucial for the growth of seedlings . In addition, Metolachlor-2-hydroxy exposure results in alterations in cell cycle progression, leading to a decrease in cell number .

Action Environment

The action of Metolachlor-2-hydroxy can be influenced by various environmental factors. For instance, its degradation efficiency in microbial fuel cells (MFCs) was found to be accelerated by 98%, with 61–76% of enhancement for the degradates, ethane sulfonic acid and oxanilic acid, respectively . This suggests that certain environmental conditions, such as the presence of other carbon sources, can influence the action, efficacy, and stability of Metolachlor-2-hydroxy .

Propriétés

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-5-13-8-6-7-11(2)15(13)16(14(18)9-17)12(3)10-19-4/h6-8,12,17H,5,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHZCHBPHOEWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927060 | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131068-72-9 | |

| Record name | CGA 40172 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131068729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Ethyl-6-methyl-phenyl)-2-hydroxy-N-(2-methoxy-1-methyl-ethyl)-acetamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1594938.png)